REACTION_CXSMILES
|
[CH3:1][S:2]S(C)(=O)=O.[N+](C1C=CC=CC=1)([O-])=O.[S:16]1[CH:20]=[CH:19][N:18]2[CH:21]=[N:22][CH:23]=[C:17]12.Cl>Cl[Ti](Cl)Cl.ClCCl>[CH3:1][S:2][C:23]1[N:22]=[CH:21][N:18]2[CH:19]=[CH:20][S:16][C:17]=12
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Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C=2N(C=C1)C=NC2
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
CSS(=O)(=O)C
|
Name
|
|
Quantity
|
35 mL
|
Type
|
catalyst
|
Smiles
|
Cl[Ti](Cl)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at the same temperature for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred at the same temperature for five hr
|
Duration
|
5 h
|
Type
|
FILTRATION
|
Details
|
followed by filtration
|
Type
|
CUSTOM
|
Details
|
to remove insolubles
|
Type
|
WASH
|
Details
|
The mixture was washed with 200 ml of dichloromethane and 200 ml of water
|
Type
|
CUSTOM
|
Details
|
The organic layer was removed
|
Type
|
WASH
|
Details
|
the aqueous layer was washed with 800 ml of dichloromethane twice
|
Type
|
EXTRACTION
|
Details
|
the extraction three times with dichloromethane
|
Type
|
CUSTOM
|
Details
|
The organic layer was dried
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
CSC=1N=CN2C1SC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |